molecular formula C19H29NO5 B3149098 Boc-MeTyr(tBu)-OH CAS No. 66638-37-7

Boc-MeTyr(tBu)-OH

Cat. No.: B3149098
CAS No.: 66638-37-7
M. Wt: 351.4 g/mol
InChI Key: KLLSBINBQFCWME-HNNXBMFYSA-N
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Description

Boc-MeTyr(tBu)-OH: is a chemical compound used primarily in peptide synthesis. It is a derivative of tyrosine, an amino acid, and is often used as a building block in the synthesis of peptides and proteins. The compound is characterized by the presence of a tert-butyl group (tBu) and a Boc (tert-butyloxycarbonyl) protecting group, which help in stabilizing the molecule during chemical reactions.

Scientific Research Applications

Boc-MeTyr(tBu)-OH has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of complex peptides and proteins.

    Biology: Employed in the study of protein structure and function.

    Medicine: Utilized in the development of peptide-based drugs and therapeutic agents.

    Industry: Applied in the production of synthetic peptides for various industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Boc-MeTyr(tBu)-OH typically involves the protection of the amino and hydroxyl groups of tyrosine. The process begins with the protection of the amino group using the Boc protecting group. This is followed by the protection of the hydroxyl group with the tert-butyl group. The reaction conditions often involve the use of organic solvents and catalysts to facilitate the protection reactions.

Industrial Production Methods

In an industrial setting, the production of this compound is carried out in large-scale reactors. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The industrial production methods are designed to maximize yield and minimize impurities.

Chemical Reactions Analysis

Types of Reactions

Boc-MeTyr(tBu)-OH undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form different derivatives.

    Reduction: Reduction reactions can be used to remove the protecting groups.

    Substitution: The tert-butyl and Boc groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in the reactions involving this compound include:

    Oxidizing agents: Such as hydrogen peroxide and potassium permanganate.

    Reducing agents: Such as lithium aluminum hydride and sodium borohydride.

    Acids and bases: For deprotection reactions, acids like trifluoroacetic acid are commonly used.

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may yield oxidized derivatives, while reduction reactions may result in the removal of protecting groups, yielding free tyrosine derivatives.

Mechanism of Action

The mechanism of action of Boc-MeTyr(tBu)-OH involves its role as a protected amino acid derivative in peptide synthesis. The Boc and tert-butyl groups protect the amino and hydroxyl groups, respectively, during the synthesis process. This allows for selective reactions to occur at other functional groups, facilitating the formation of peptide bonds. The protecting groups can be removed under specific conditions to yield the desired peptide or protein.

Comparison with Similar Compounds

Boc-MeTyr(tBu)-OH can be compared with other similar compounds, such as:

    Boc-Tyr(tBu)-OH: Similar in structure but lacks the methyl group on the tyrosine residue.

    Fmoc-Tyr(tBu)-OH: Uses a different protecting group (Fmoc) instead of Boc.

    Boc-Tyr(Bzl)-OH: Uses a benzyl group instead of a tert-butyl group for hydroxyl protection.

The uniqueness of this compound lies in its specific protecting groups, which provide stability and selectivity during peptide synthesis.

Properties

IUPAC Name

(2S)-2-[methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-3-[4-[(2-methylpropan-2-yl)oxy]phenyl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H29NO5/c1-18(2,3)24-14-10-8-13(9-11-14)12-15(16(21)22)20(7)17(23)25-19(4,5)6/h8-11,15H,12H2,1-7H3,(H,21,22)/t15-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLLSBINBQFCWME-HNNXBMFYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC1=CC=C(C=C1)CC(C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC1=CC=C(C=C1)C[C@@H](C(=O)O)N(C)C(=O)OC(C)(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H29NO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201145425
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-N-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

66638-37-7
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-N-methyl-L-tyrosine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=66638-37-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(1,1-Dimethylethoxy)carbonyl]-O-(1,1-dimethylethyl)-N-methyl-L-tyrosine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201145425
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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